molecular formula C19H28O B11994993 3-Oxo-delta4-steroid

3-Oxo-delta4-steroid

Cat. No.: B11994993
M. Wt: 272.4 g/mol
InChI Key: MSEZLHAVPJYYIQ-UHFFFAOYSA-N
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Description

3-Oxo-delta4-steroid is a type of steroid characterized by the presence of a 3-oxo group and a double bond between the fourth and fifth carbon atoms in the steroid backbone. This structural feature is common in many biologically active steroids, including hormones and intermediates in steroid biosynthesis .

Chemical Reactions Analysis

Synthetic Modifications: 6-Methylene Derivatives

Acid-catalyzed reactions convert 6-hydroxymethyl-3-oxo-delta4-steroids into 6-methylene-3-oxo-delta4-steroids . For example:

  • Reagents : Acetic acid, toluene-p-sulphonic acid, or Lewis acids (e.g., in acetone).

  • Mechanism : Acidic cleavage of enol ether intermediates generates methylene groups at C6.

  • Yield : High (>80%) under optimized conditions .

These products exhibit reactivity with halogens, peracids, and hydrogenation agents, enabling further functionalization .

P450-Catalyzed Hydroxylation

Cytochrome P450 enzymes (e.g., engineered variants of CYP102A1) hydroxylate 3-oxo-delta4-steroids with high regio- and stereoselectivity:

Kinetic Parameters for Hydroxylation

Enzyme VariantSubstrate (1)PositionK<sub>m</sub> (μM)k<sub>cat</sub> (s<sup>−1</sup>)k<sub>cat</sub>/K<sub>m</sub> (M<sup>−1</sup>s<sup>−1</sup>)
LIFI-WCTestosterone16α0.28 ± 0.0211.56 ± 0.194.13 × 10<sup>7</sup>
WWV-QTestosterone16β0.73 ± 0.1962.12 ± 142.45 × 10<sup>7</sup>

Mutants like WWV-Q exhibit substrate inhibition at high concentrations (>2 μM), attributed to tight binding of the substrate or product .

Biological Relevance in Bile Acid Metabolism

In humans, defective Δ4-3-oxosteroid-5β-reductase (AKR1D1) leads to accumulation of hepatotoxic 3-oxo-Δ4 bile acids. Therapeutic interventions include:

  • Chenodeoxycholic Acid (CDCA) : Suppresses atypical bile acids (e.g., urinary 3-oxo-Δ4 conjugates reduced by >90% in compliant patients) .

  • Ursodeoxycholic Acid (UDCA) : Less effective, as it fails to inhibit endogenous bile acid synthesis .

Clinical Outcomes with CDCA

ParameterEffect
Serum TransaminasesNormalization within 6–12 months
Urinary Bile AcidsNear-complete suppression
Survival Rate>90% with optimized dosing

Structural and Functional Insights

  • Molecular Formula : C<sub>19</sub>H<sub>28</sub>O .

  • Key Functional Groups : 3-Ketone and Δ<sup>4</sup> double bond, enabling redox and conjugation reactions.

Scientific Research Applications

Endocrinological Applications

Bile Acid Synthesis Disorders
One of the primary applications of 3-oxo-delta4-steroids is in the treatment of bile acid synthesis disorders, such as Δ4-3-oxosteroid-5β-reductase deficiency. In a study involving twelve patients, oral bile acid replacement therapy with chenodeoxycholic acid (CDCA) was evaluated. The results indicated significant clinical and biochemical improvements, demonstrating that CDCA effectively reduces atypical hepatotoxic 3-oxo-delta4 bile acids in patients with this deficiency .

Parameter Before Treatment After Treatment (CDCA)
Serum Biochemistry ImprovementVariableSignificant
Urinary Excretion of Atypical Bile AcidsHighReduced

Biosynthetic Pathways

Intermediate in Ecdysteroid Biosynthesis
Research has shown that certain 3-oxo-delta4-steroids serve as intermediates in the biosynthesis of ecdysteroids in arthropods. In vitro studies demonstrated that synthesized 3-oxo-delta4-steroids were converted into ecdysteroids such as ecdysone and 25-deoxyecdysone when incubated with crab moulting gland cells . This finding highlights the role of these compounds in hormonal regulation during molting processes.

Pharmaceutical Development

Steroid Conjugates for Bioimaging
Recent advancements have seen the development of steroid-coumarin conjugates that utilize 3-oxo-delta4-steroid structures for bioimaging applications. These conjugates exhibit unique self-assembly properties and selective localization within lipid droplets, making them potential candidates for targeted drug delivery systems .

Compound Type Self-Assembly Behavior Cell Membrane Localization
Steroid-Coumarin ConjugatesJ-aggregates observedHigh selectivity for lipid droplets

Enzymatic Studies

Enzyme Interaction and Mechanism
Studies on enzyme kinetics related to 3-oxo-delta4-steroids have revealed important insights into their metabolism. For example, investigations into delta 5–4–3-oxo steroid isomerases have provided a model for understanding how these compounds interact with specific enzymes, which is critical for developing inhibitors or enhancers of steroid metabolism .

Research Innovations

AI in Molecular Research
The integration of artificial intelligence (AI) in molecular research has opened new avenues for studying and optimizing 3-oxo-delta4-steroids. AI models can assist in molecular design, potentially leading to more effective therapeutic agents derived from these steroids .

Comparison with Similar Compounds

Properties

IUPAC Name

10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h12,15-17H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEZLHAVPJYYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC1C3CCC4=CC(=O)CCC4(C3CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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